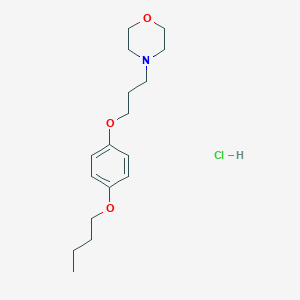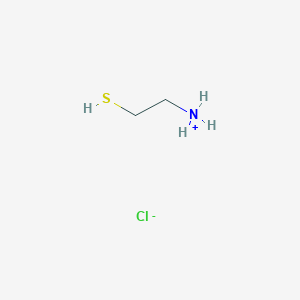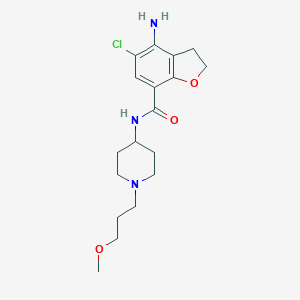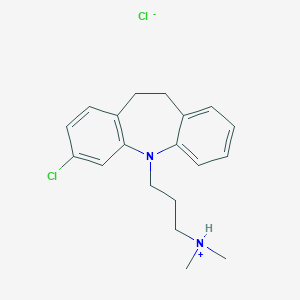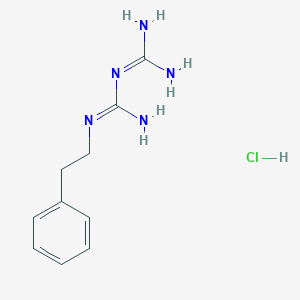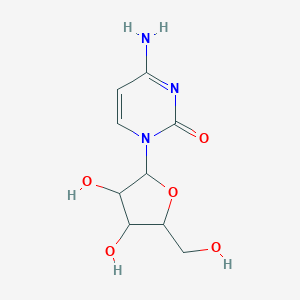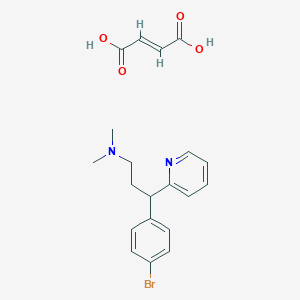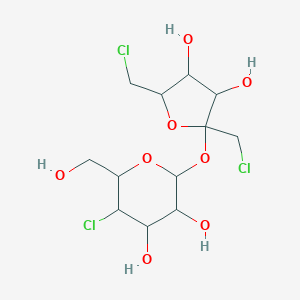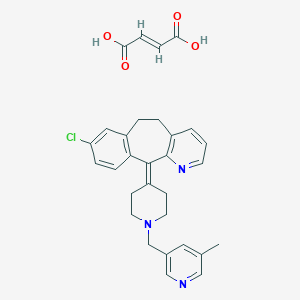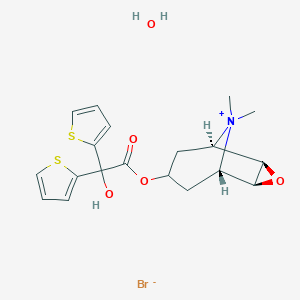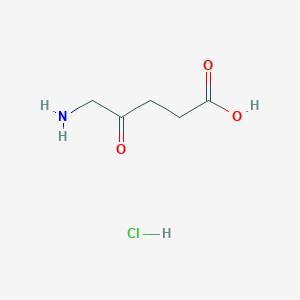
トルテロジン酒石酸塩
概要
説明
科学的研究の応用
Tolterodine tartrate has a wide range of scientific research applications:
作用機序
トルテロジン酒石酸塩は、膀胱内のムスカリン受容体、特にM2およびM3サブタイプを遮断することによって効果を発揮します 。この阻害は膀胱の収縮を減らし、過活動膀胱の症状を軽減します。 経口投与後、トルテロジンは肝臓で代謝されて5-ヒドロキシメチル誘導体を形成し、これも抗ムスカリン活性を持っています 。
類似の化合物との比較
類似の化合物
オキシブチニン: 過活動膀胱の治療に使用されるもう1つのムスカリン受容体拮抗薬です.
ソリフェナシン: 同様の治療効果を持つ選択的ムスカリン受容体拮抗薬です.
トロスピウム: 尿失および過活動膀胱に使用される別の抗ムスカリン薬です.
独自性
トルテロジン酒石酸塩は、膀胱内のムスカリン受容体に特異的にターゲットを絞っているという点でユニークであり、他の抗ムスカリン薬と比較して副作用が少なくなります 。 その徐放製剤は持続的な治療効果を提供し、多くの患者にとって好ましい選択肢となっています 。
生化学分析
Biochemical Properties
Tolterodine tartrate acts on M2 and M3 subtypes of muscarinic receptors . These receptors are a type of G protein-coupled receptors that are involved in various intracellular signaling pathways. The interaction between tolterodine tartrate and these receptors is competitive, meaning that it competes with acetylcholine, the natural ligand for these receptors, for binding .
Cellular Effects
Tolterodine tartrate has a pronounced effect on bladder function . It increases residual urine, reflecting an incomplete emptying of the bladder, and decreases detrusor pressure . These findings are consistent with an antimuscarinic action on the lower urinary tract .
Molecular Mechanism
The molecular mechanism of action of tolterodine tartrate involves its role as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This means that it competes with acetylcholine for binding to these receptors, thereby inhibiting the action of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tolterodine tartrate can change over time. For example, it has been reported that the drug’s effects on urinary bladder contraction and salivation, which are mediated via cholinergic muscarinic receptors, can be observed at 1 and 5 hours after a single dose .
Dosage Effects in Animal Models
The effects of tolterodine tartrate can vary with different dosages in animal models . For example, in a study with rabbits, it was found that the drug’s effects on urinary bladder contraction and salivation could be observed at different levels depending on the dosage .
Metabolic Pathways
Tolterodine tartrate is extensively metabolized by the liver following oral dosing . The primary metabolic route involves the oxidation of the 5-methyl group, which is mediated by the cytochrome P450 2D6 (CYP2D6), leading to the formation of a pharmacologically active 5-hydroxymethyl metabolite .
準備方法
合成経路と反応条件
トルテロジン酒石酸塩は、複数段階のプロセスを経て合成することができます。合成は通常、以下の手順が含まれます。
中間体の形成: 合成は、4-メチルフェノールと3-クロロプロピルアミンを反応させて4-メチルフェニル-3-クロロプロピルアミンを形成することから始まります。
アルキル化: 次に、中間体をジイソプロピルアミンでアルキル化して、目的のトルテロジンを形成します。
酒石酸塩の形成: 最後に、トルテロジンを酒石酸と反応させて、トルテロジン酒石酸塩を形成します.
工業生産方法
工業的な設定では、トルテロジン酒石酸塩の製造には、高収率と高純度を保証するために反応条件を最適化することが含まれます。 これには、合成および精製プロセス中の温度、pH、および反応時間を制御することが含まれます 。
化学反応の分析
反応の種類
トルテロジン酒石酸塩は、以下のものなど、いくつかのタイプの化学反応を起こします。
酸化: トルテロジン酒石酸塩は、さまざまなpH値を持つさまざまな緩衝液中で、サイクリック、微分パルス、およびスクエアウェーブボルタンメトリー技術を使用して酸化することができます.
還元: あまり一般的ではありませんが、特定の条件下で還元反応が起こることもあります。
一般的な試薬と条件
主要な生成物
これらの反応から形成される主要な生成物には、トルテロジン酒石酸塩のさまざまな酸化および置換誘導体が含まれます 。
科学研究の応用
トルテロジン酒石酸塩は、さまざまな科学研究の応用を有しています。
類似化合物との比較
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A selective muscarinic receptor antagonist with similar therapeutic effects.
Trospium: Another antimuscarinic agent used for urinary incontinence and overactive bladder.
Uniqueness
Tolterodine tartrate is unique in its specific targeting of muscarinic receptors in the bladder, leading to fewer side effects compared to other antimuscarinic agents . Its extended-release formulation provides sustained therapeutic effects, making it a preferred choice for many patients .
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNMSJGYKMTRB-KXYUELECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924972 | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209747-05-7, 124937-52-6 | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209747-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLTERODINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

